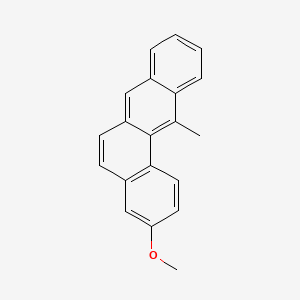
3-Methoxy-12-methylbenzo(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-12-methylbenzo(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-12-methylbenzo(a)anthracene typically involves multi-step organic reactions. Common methods include:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene derivatives using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Elbs Reaction: This involves the cyclodehydration of diarylmethanes under acidic conditions.
Metal-Catalyzed Reactions: Recent advancements have utilized metal catalysts to facilitate the formation of the anthracene core from alkynes.
Industrial Production Methods
Industrial production methods for anthracene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-12-methylbenzo(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-12-methylbenzo(a)anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a bioimaging probe.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-12-methylbenzo(a)anthracene involves its interaction with cellular components:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar structure and properties.
9,10-Dimethylanthracene: Known for its use in photophysical studies and as a fluorescent probe.
Uniqueness
3-Methoxy-12-methylbenzo(a)anthracene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthracene derivatives .
Eigenschaften
CAS-Nummer |
111238-08-5 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-18-6-4-3-5-14(18)11-16-8-7-15-12-17(21-2)9-10-19(15)20(13)16/h3-12H,1-2H3 |
InChI-Schlüssel |
JVIZUJYXUWQROK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

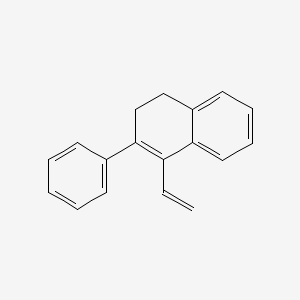
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
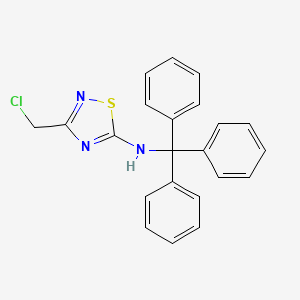
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
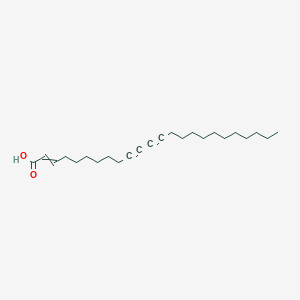
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
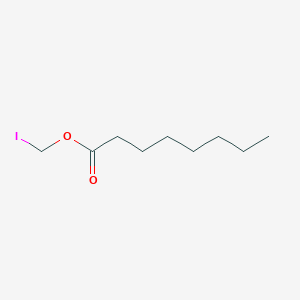
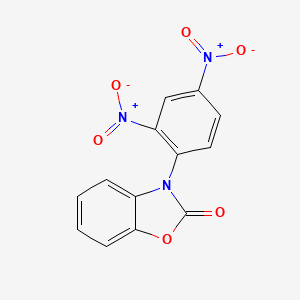
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)

![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
